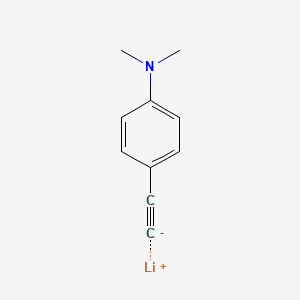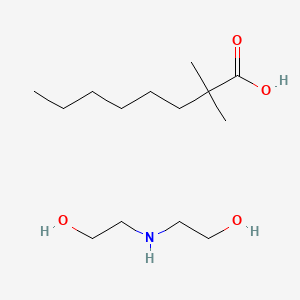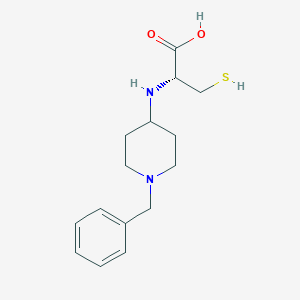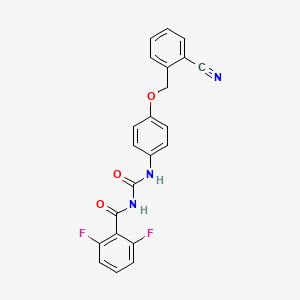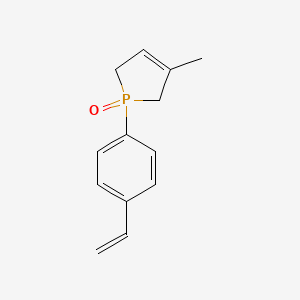
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organic compound with a unique structure that includes a phosphol ring and a vinyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through several routes. One common method involves the reaction of 4-ethenylphenylmagnesium bromide with a suitable phosphine oxide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including bromine and sulfuric acid.
Scientific Research Applications
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The vinyl group allows for conjugation with other molecules, facilitating various chemical reactions. The phosphol ring can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as:
1-(4-Ethenylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the phosphol ring, which affects its reactivity and applications.
1,2-Bis-(4-ethenylphenyl)ethane: This compound has two ethenylphenyl groups, making it more suitable for polymerization reactions.
The unique structure of this compound, particularly the presence of the phosphol ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
66065-40-5 |
|---|---|
Molecular Formula |
C13H15OP |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C13H15OP/c1-3-12-4-6-13(7-5-12)15(14)9-8-11(2)10-15/h3-8H,1,9-10H2,2H3 |
InChI Key |
QJYAWKCPWSIYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


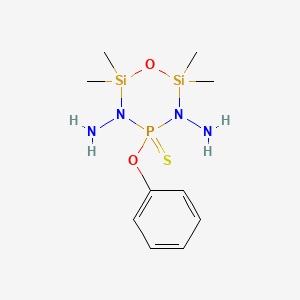

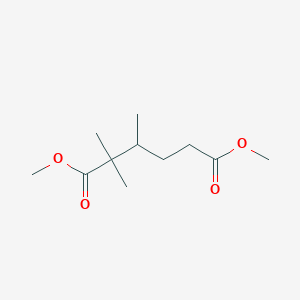
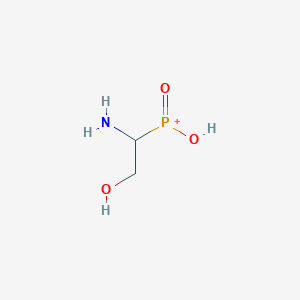
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
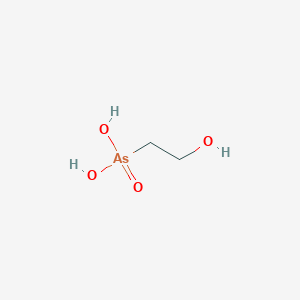
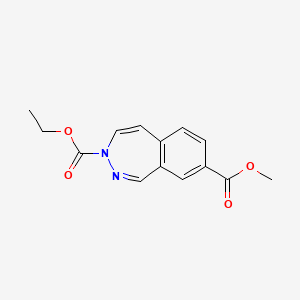
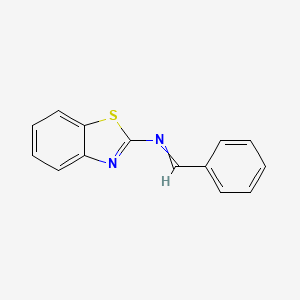
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
